molecular formula C19H18N2O6S B11330667 3-[(3,5-dioxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetyl]-N,N-dimethylbenzenesulfonamide

3-[(3,5-dioxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetyl]-N,N-dimethylbenzenesulfonamide

Cat. No.: B11330667
M. Wt: 402.4 g/mol
InChI Key: YUQZVTAJVOMWGW-UHFFFAOYSA-N
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Description

3-[2-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,4-BENZOXAZEPIN-4-YL)ACETYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazepine core, which is known for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,4-BENZOXAZEPIN-4-YL)ACETYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzoxazepine Core: This can be achieved through a cyclization reaction involving an appropriate amine and a carboxylic acid derivative under acidic or basic conditions.

    Acetylation: The benzoxazepine intermediate is then acetylated using acetyl chloride or acetic anhydride in the presence of a base such as pyridine.

    Sulfonamide Formation: The final step involves the reaction of the acetylated benzoxazepine with N,N-dimethylbenzenesulfonamide under suitable conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,4-BENZOXAZEPIN-4-YL)ACETYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzene ring or the sulfonamide group, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[2-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,4-BENZOXAZEPIN-4-YL)ACETYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,4-BENZOXAZEPIN-4-YL)ACETYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid
  • 2-((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)propanoic acid
  • 3-(4-Methyl-1H-pyrazol-1-yl)propanoic acid

Uniqueness

3-[2-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,4-BENZOXAZEPIN-4-YL)ACETYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE is unique due to its benzoxazepine core, which imparts distinct biological activities and chemical properties. This makes it a valuable compound for developing new therapeutic agents and studying complex biochemical processes.

Properties

Molecular Formula

C19H18N2O6S

Molecular Weight

402.4 g/mol

IUPAC Name

3-[2-(3,5-dioxo-1,4-benzoxazepin-4-yl)acetyl]-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C19H18N2O6S/c1-20(2)28(25,26)14-7-5-6-13(10-14)16(22)11-21-18(23)12-27-17-9-4-3-8-15(17)19(21)24/h3-10H,11-12H2,1-2H3

InChI Key

YUQZVTAJVOMWGW-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)CN2C(=O)COC3=CC=CC=C3C2=O

Origin of Product

United States

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